![molecular formula C24H26N4O3 B353515 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 942863-16-3](/img/structure/B353515.png)
4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a complex organic molecule with notable characteristics and potential applications. It consists of a pyrrolidine ring attached to a benzimidazole core, with an additional morpholine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions. One common route involves:
Formation of the benzimidazole core: : This is typically achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
Addition of the pyrrolidine ring: : This involves the reaction of the benzimidazole derivative with a pyrrolidine compound in the presence of a base, usually under reflux conditions.
Attachment of the morpholine group: : The final step involves adding the morpholine moiety using a suitable amine coupling reagent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these reactions using continuous flow chemistry, which can improve reaction efficiency and yield while reducing reaction times and solvent usage. Catalysis may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzimidazole or pyrrolidine rings.
Reduction: : Reduction can occur, particularly at the ketone functional group in the morpholino-2-oxoethyl moiety.
Substitution: : Various substitution reactions, such as halogenation or alkylation, can be applied to different parts of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution: : Halogens (e.g., Br2), Alkyl halides (e.g., CH3I)
Major Products
The products depend on the nature of the reactions but could include:
Oxidized derivatives with modified aromatic rings.
Reduced compounds with alcohol or amine functionalities.
Substituted analogs with varied functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic processes.
Synthesis: : Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Inhibitor for specific enzymes due to its unique structure.
Molecular Probes: : Used in assays to track biochemical reactions.
Medicine
Therapeutics: : Potential candidate for drug development targeting specific diseases.
Diagnostics: : Component in diagnostic assays.
Industry
Material Science: : Used in the development of new polymers.
Agriculture: : Potential use in agrochemicals.
Mechanism of Action
The mechanism by which 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one exerts its effects is primarily through:
Molecular Interactions: : It binds to specific molecular targets, such as enzymes or receptors.
Pathway Involvement: : It influences biochemical pathways, either by inhibiting or activating certain steps.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: : Compounds like benzimidazole itself or other substituted benzimidazoles.
Pyrrolidinone Compounds: : Molecules such as N-methylpyrrolidin-2-one.
Morpholine Containing Compounds: : Similar to other morpholine derivatives like morpholine-2,5-dione.
Uniqueness
Structural Combination: : The unique combination of benzimidazole, pyrrolidine, and morpholine in one molecule.
Functional Versatility: : Its ability to undergo diverse reactions and participate in various applications.
This compound's structural complexity and reactivity make it a fascinating subject for continued research and application development.
Properties
IUPAC Name |
1-(3-methylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-5-4-6-19(13-17)27-15-18(14-22(27)29)24-25-20-7-2-3-8-21(20)28(24)16-23(30)26-9-11-31-12-10-26/h2-8,13,18H,9-12,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVWVOWXZIDYHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
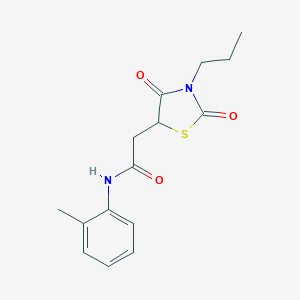
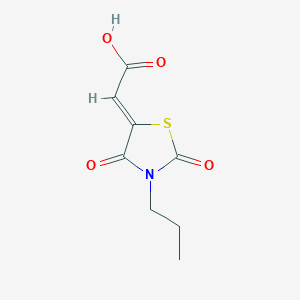
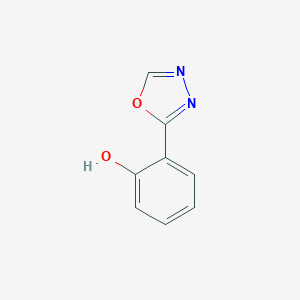
![4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353447.png)
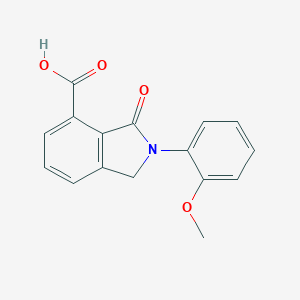
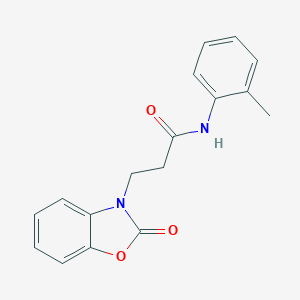
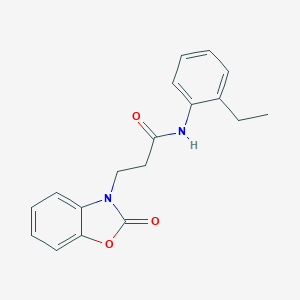
![3-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]propylformamide](/img/structure/B353473.png)
![Methyl 5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B353486.png)
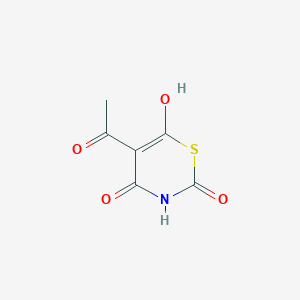
![1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B353509.png)
![N-ethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B353511.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide](/img/structure/B353512.png)
![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B353513.png)
